molecular formula C28H29N3O2 B11337128 4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B11337128
M. Wt: 439.5 g/mol
InChI Key: FDHXXENNNGTWEV-UHFFFAOYSA-N
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Description

4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized with the appropriate substituents. The final step involves the formation of the pyrrolidinone ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-19-7-6-8-23(14-19)31-18-22(17-27(31)32)28-29-25-9-4-5-10-26(25)30(28)11-12-33-24-15-20(2)13-21(3)16-24/h4-10,13-16,22H,11-12,17-18H2,1-3H3

InChI Key

FDHXXENNNGTWEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC(=CC(=C5)C)C

Origin of Product

United States

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